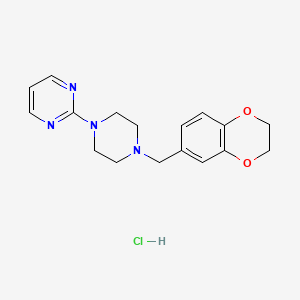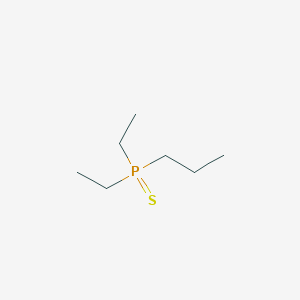
Diethyl(propyl)sulfanylidene-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(propyl)sulfanylidene-lambda~5~-phosphane is a chemical compound belonging to the class of tertiary phosphines. Tertiary phosphines are characterized by the presence of three organic groups attached to a phosphorus atom. This compound is notable for its unique structure, which includes a sulfanylidene group attached to the phosphorus atom, making it a valuable reagent in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(propyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The general reaction scheme is as follows:
Preparation of Chlorophosphine: The starting material, chlorophosphine, is prepared by reacting phosphorus trichloride with an appropriate alcohol or thiol.
Reaction with Grignard Reagent: The chlorophosphine is then reacted with a Grignard reagent, such as ethylmagnesium bromide or propylmagnesium bromide, under anhydrous conditions to yield the desired tertiary phosphine.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions: Diethyl(propyl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Coordination: The compound can act as a ligand, coordinating with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical nucleophiles include halides and alkoxides.
Coordination: Transition metals such as palladium and platinum are commonly used.
Major Products:
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
科学的研究の応用
Diethyl(propyl)sulfanylidene-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for phosphine-based drugs.
作用機序
The mechanism by which Diethyl(propyl)sulfanylidene-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The sulfanylidene group enhances the compound’s nucleophilicity, making it an effective reagent in various chemical transformations. The molecular targets include transition metal complexes, where it facilitates the formation of new bonds and the activation of substrates .
類似化合物との比較
Triethylphosphine: Similar in structure but lacks the sulfanylidene group.
Triphenylphosphine: Contains phenyl groups instead of ethyl and propyl groups.
Diethyl(phenyl)sulfanylidene-lambda~5~-phosphane: Similar structure but with a phenyl group instead of a propyl group.
Uniqueness: Diethyl(propyl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalytic applications and in the synthesis of complex organic molecules .
特性
CAS番号 |
13639-69-5 |
|---|---|
分子式 |
C7H17PS |
分子量 |
164.25 g/mol |
IUPAC名 |
diethyl-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17PS/c1-4-7-8(9,5-2)6-3/h4-7H2,1-3H3 |
InChIキー |
SQYQPQYQJMLCMY-UHFFFAOYSA-N |
正規SMILES |
CCCP(=S)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)


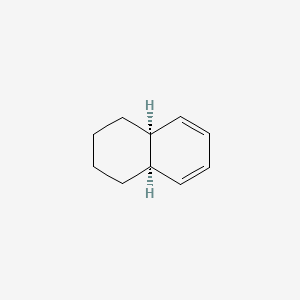
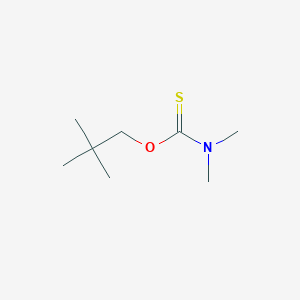
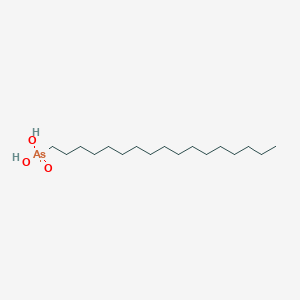


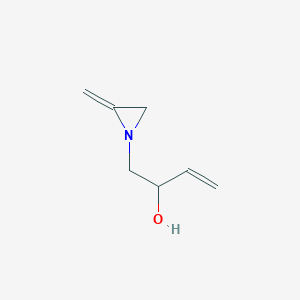

![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
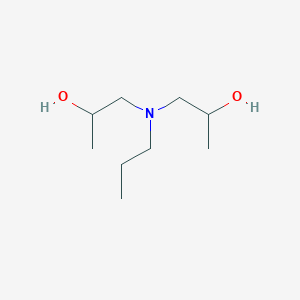
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
